

A Technical Guide to the Aqueous Solubility of Calcium L-Lactate Hydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium L-lactate hydrate*

Cat. No.: *B1469535*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **calcium L-lactate hydrate** in aqueous solutions. The information is curated for professionals in research, scientific, and drug development fields, offering quantitative data, detailed experimental methodologies, and visual representations of key processes and influencing factors.

Quantitative Solubility Data

The solubility of calcium L-lactate is influenced by several factors, including temperature, the presence of co-solutes, and the specific hydrate form of the salt. The following tables summarize the available quantitative data to facilitate comparison and analysis.

Table 1: Solubility of Calcium L-Lactate Hydrate in Water at Various Temperatures

Temperature (°C)	Solubility (g/100 g water)	Solubility (g/100 mL water)	Hydrate Form
4	-	~5.5 (calculated from g/100g solution)	L(+)·hydrate
10	-	4.8	L-lactate, anhydrous equivalent
20	3.4	5.8	Not Specified
24	-	~8.0 (calculated from g/100g solution)	L(+)·hydrate
25	9	6.7	Trihydrate and Pentahydrate
25	-	7.9	Pentahydrate
30	-	8.5	L-lactate, anhydrous equivalent

Note: Solubility data can vary based on the experimental method and the specific hydrate form (monohydrate, trihydrate, or pentahydrate) used. The racemic DL-lactate form is notably less soluble than the pure L- or D-isomers[1].

Table 2: Effect of Co-solutes on the Solubility of Calcium L-Lactate at 25°C

Co-solute	Co-solute Concentration (M)	Solvent	Percent Increase in Calcium L-Lactate Solubility
Sodium D-gluconate	0.50	1.0 M NaCl	45%[2][3]
Sodium D-lactobionate	0.50	1.0 M NaCl	37%[2][3]

The presence of certain hydroxycarboxylates, such as gluconates and lactobionates, can significantly increase the solubility of calcium L-lactate. This is attributed to the formation of

soluble complexes between calcium and the co-solute ions[2][3][4].

Experimental Protocols

Accurate determination of calcium L-lactate solubility is critical for various applications. The following section details a common and reliable method for quantifying calcium concentration in saturated solutions.

Determination of Calcium Concentration by Complexometric EDTA Titration

This method is widely used to determine the concentration of calcium ions in a solution, which can then be used to calculate the solubility of calcium L-lactate. The procedure involves titrating the calcium-containing solution with a standardized solution of ethylenediaminetetraacetic acid (EDTA), a chelating agent that forms a stable complex with calcium ions.

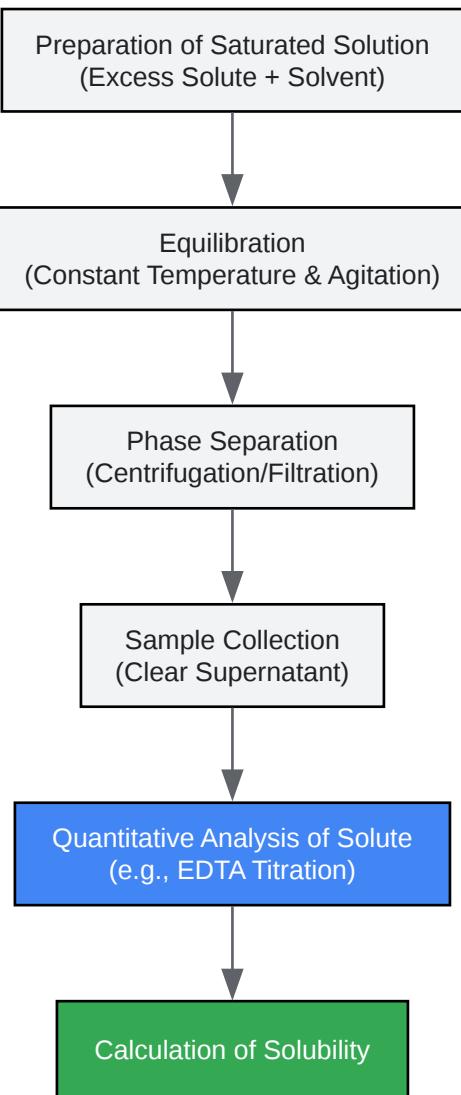
Materials and Reagents:

- **Calcium L-lactate hydrate**
- Distilled or deionized water
- 0.05 M Disodium EDTA (Na_2EDTA) standard solution
- Sodium hydroxide (NaOH) solution (e.g., 1 M or 15% w/v)
- Hydroxynaphthol blue indicator
- Dilute hydrochloric acid (HCl)
- Magnetic stirrer and stir bar
- 50 mL burette
- Pipettes
- Erlenmeyer flasks (250 mL)

- Volumetric flasks

Procedure:

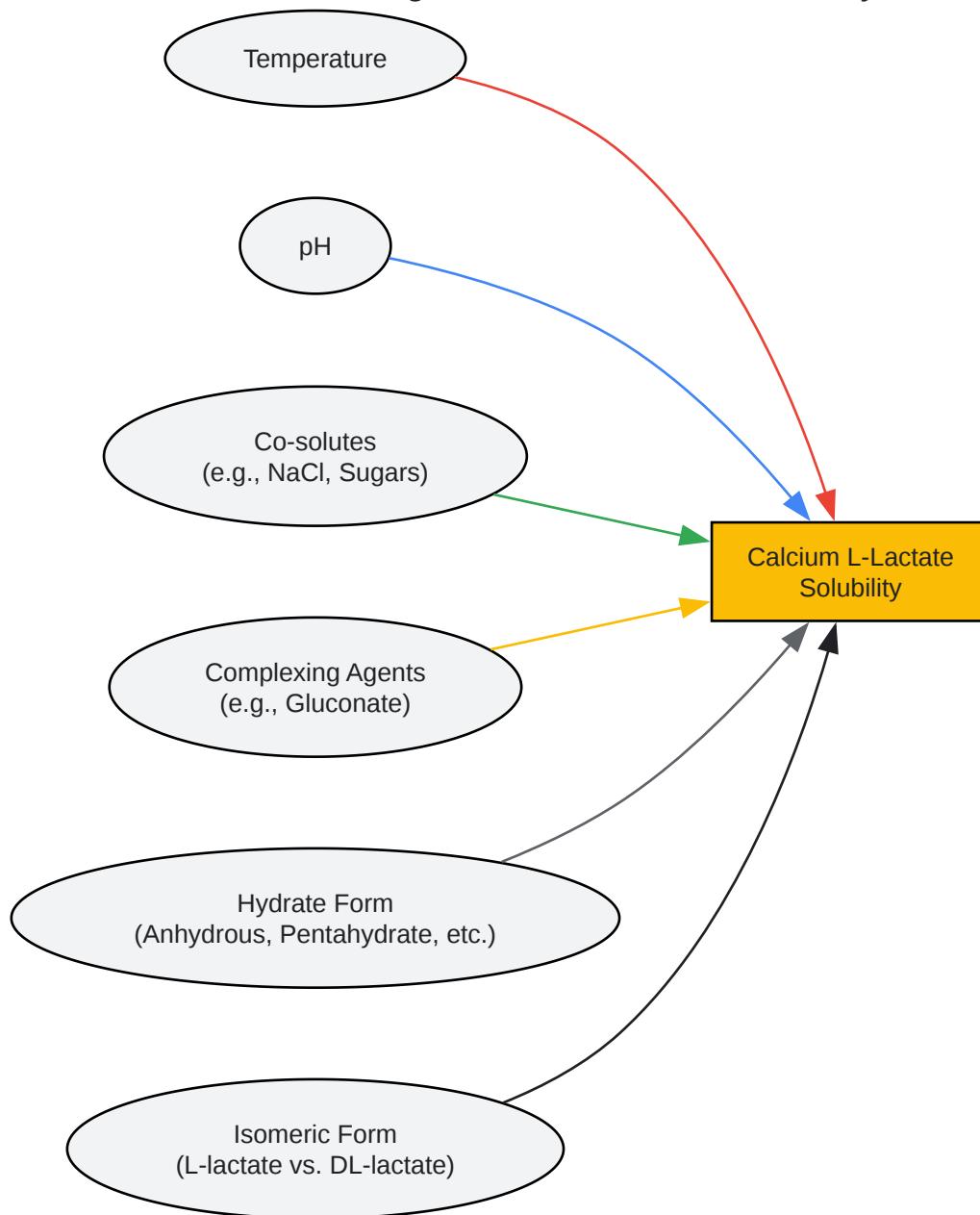
- Preparation of Saturated Solution:
 - Add an excess amount of **calcium L-lactate hydrate** to a known volume of the aqueous solvent (e.g., distilled water, buffer solution) in a flask.
 - Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A thermostatically controlled shaker or water bath is recommended.
 - After equilibration, allow the undissolved solid to settle.
- Sample Preparation:
 - Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a filtered syringe to avoid aspirating any solid particles.
 - Quantitatively transfer the aliquot to a 250 mL Erlenmeyer flask.
 - Add approximately 150 mL of distilled water.
 - Acidify the solution with 2 mL of dilute hydrochloric acid[5].
- Titration:
 - Place the Erlenmeyer flask on a magnetic stirrer and add a stir bar.
 - While stirring, add approximately 30 mL of the 0.05 M Na₂EDTA solution from the burette.
 - Add 15 mL of sodium hydroxide solution to raise the pH, which is necessary for the indicator to function correctly[5].
 - Add a small amount (around 300 mg) of hydroxynaphthol blue indicator. The solution should turn a wine-red color[1][5].


- Continue the titration with the Na₂EDTA solution, adding it dropwise near the endpoint.
- The endpoint is reached when the color of the solution changes from wine-red to a distinct sky blue[1].
- Record the total volume of the Na₂EDTA solution used.

- Calculation:
 - The concentration of calcium in the sample can be calculated using the following formula:
 - Molarity of Ca²⁺ = (Molarity of EDTA × Volume of EDTA) / Volume of Sample
 - The solubility of calcium L-lactate can then be determined from the molarity of Ca²⁺, taking into account the stoichiometry of the salt.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the factors influencing the solubility of **calcium L-lactate hydrate**.


Experimental Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: A flowchart of the key steps in the experimental determination of solubility.

Factors Influencing Calcium L-Lactate Solubility

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. coryw.people.charleston.edu [coryw.people.charleston.edu]
- 2. web.pdx.edu [web.pdx.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. fao.org [fao.org]
- To cite this document: BenchChem. [A Technical Guide to the Aqueous Solubility of Calcium L-Lactate Hydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1469535#calcium-l-lactate-hydrate-solubility-in-aqueous-solutions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com